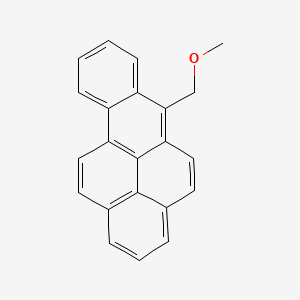

6-(Methoxymethyl)benzo(a)pyrene

Description

Structure

3D Structure

Properties

CAS No. |

56558-24-8 |

|---|---|

Molecular Formula |

C22H16O |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

6-(methoxymethyl)benzo[a]pyrene |

InChI |

InChI=1S/C22H16O/c1-23-13-20-17-8-3-2-7-16(17)18-11-9-14-5-4-6-15-10-12-19(20)22(18)21(14)15/h2-12H,13H2,1H3 |

InChI Key |

QLNCPROMPVFEQG-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C5=CC=CC=C51 |

Origin of Product |

United States |

Metabolic Bioactivation Pathways of 6 Methoxymethyl Benzo a Pyrene

Phase I Metabolic Transformations

Phase I metabolism of 6-(methoxymethyl)benzo[a]pyrene primarily involves oxidative reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These transformations are the initial steps that convert the parent compound into more reactive forms.

Cytochrome P450-Mediated Oxidation Mechanisms

The bioactivation of BaP and its derivatives is heavily reliant on CYP enzymes. pnas.org These enzymes introduce or expose functional groups on the PAH molecule, which is a prerequisite for further metabolic steps.

Role of Specific CYP Isoforms (e.g., CYP1A1, CYP1B1) in Benzylic Hydroxylation of 6-Substituted Benzo[a]pyrenes

In the context of 6-substituted benzo[a]pyrenes, such as 6-methyl-benzo[a]pyrene, the metabolic process can involve benzylic hydroxylation, a reaction where a hydroxyl group is added to the methyl group. This reaction is a critical step in the activation pathway of these compounds. nih.gov

Table 1: Key CYP Isoforms in Benzo[a]pyrene (B130552) Metabolism

| CYP Isoform | Role in BaP Metabolism | Key Metabolites Formed |

| CYP1A1 | Principal catalyst in BaP metabolism and bioactivation. oup.com | BaP-diol-epoxides, BaP-cis- and trans-7,8-dihydrodiol. nih.gov |

| CYP1B1 | Significant contributor to the formation of BaP-cis- and trans-7,8-dihydrodiol isomers. nih.gov | BaP-cis- and trans-7,8-dihydrodiol. nih.gov |

Formation of 6-Hydroxymethylbenzo[a]pyrene as a Key Intermediate from Related Compounds

6-Hydroxymethylbenzo[a]pyrene (6-CH2OH-BaP) is a recognized proximate carcinogen of benzo[a]pyrene and 6-methylbenzo[a]pyrene (B1207296). nih.gov The metabolism of 6-substituted BaP derivatives can lead to the formation of 6-CH2OH-BaP. For instance, studies have investigated the metabolism of 6-methyl-benzo[a]pyrene and its subsequent conversion. nih.gov The formation of 6-CH2OH-BaP is a crucial step, as this intermediate can undergo further metabolic activation.

Other Oxidative Products and their Potential for Further Activation

Besides the formation of dihydrodiols, the metabolism of BaP by CYP enzymes also yields other oxidative products, including phenols and quinones. oup.com In human lung cells, metabolites such as 3-OH-B[a]P, B[a]P-7,8-dione, and B[a]P-1,6-/3,6-diones have been identified. nih.gov The formation of B[a]P-3,6-dione can occur rapidly, suggesting a peroxidase-mediated pathway that may not require induction of CYP1A1 or CYP1B1. nih.gov These various metabolites have different biological activities, with diol epoxides being particularly associated with carcinogenic risk. oup.com

Epoxide Hydrolase Involvement in Diol Formation from Related Epoxides

Following the initial oxidation by CYP enzymes to form an epoxide, the enzyme epoxide hydrolase plays a crucial role. pnas.org Epoxide hydrolase catalyzes the hydration of the epoxide ring to produce a vicinal diol. wikipedia.org Specifically, BaP-7,8-epoxide is converted by epoxide hydrolase to trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BaP-7,8-dihydrodiol). oup.comoup.com This hydration step is essential in the metabolic pathway that leads to the formation of the highly reactive diol epoxides. nih.gov The formation of BaP-7,8-dihydrodiol is a precursor to its further oxidation by CYP enzymes to the ultimate carcinogenic diol epoxide. oup.comwikipedia.org

Phase II Metabolic Conjugation Reactions

Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules, which generally increases their water solubility and facilitates their excretion from the body. For benzo[a]pyrene metabolites, this includes conjugation with sulfate (B86663). capes.gov.br

Studies on the metabolism of pyrene (B120774) in various amphibian species have shown that sulfate conjugation is a major pathway, with pyrene-1-sulfate being the main metabolite in all tested amphibian species. nih.gov In the context of 6-substituted BaP derivatives, glutathione (B108866) has been shown to inhibit the mutagenicity of 6-acetoxymethyl-benzo[a]pyrene. nih.gov Furthermore, the metabolism of BaP-7,8-diol in human bronchoalveolar cells is thought to involve conjugation by phase II enzymes, as evidenced by a significant decline in its levels over time, coinciding with an increase in water-soluble metabolites. nih.gov Phenol and quinone derivatives of BaP are generally good substrates for sulfate conjugation. capes.gov.br

Sulfotransferase-Mediated Esterification

Sulfotransferase-mediated esterification is a significant pathway in the metabolic activation of 6-HMBP. This process involves the transfer of a sulfonate group from a donor molecule to the hydroxyl group of 6-HMBP, a reaction catalyzed by sulfotransferase enzymes.

Studies have demonstrated that cytosolic sulfotransferases can catalyze the formation of a highly reactive sulfuric acid ester, 6-[(sulfooxy)methyl]-benzo[a]pyrene, from 6-HMBP. This reaction utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. The formation of this electrophilic sulfate ester is a critical step in the generation of a potent ultimate carcinogen.

The sulfate ester, 6-[(sulfooxy)methyl]-benzo[a]pyrene, is chemically unstable and readily undergoes heterolytic cleavage of the C-O bond, generating a highly electrophilic benzylic carbocation. This carbocation is a potent alkylating agent that can react with nucleophilic sites in cellular macromolecules. Its primary target is DNA, where it forms covalent adducts, thereby initiating the process of chemical carcinogenesis.

Research has shown that the reaction of 6-[(sulfooxy)methyl]-benzo[a]pyrene with DNA results in the formation of several adducts. The major adducts are formed at the exocyclic amino groups of deoxyguanosine and deoxyadenosine (B7792050). The formation of these DNA adducts has been observed both in vitro and in vivo, highlighting the importance of this pathway in the genotoxicity of 6-(methoxymethyl)benzo[a]pyrene.

| Substrate | Activating Enzyme | Reactive Intermediate | Major DNA Adducts |

| 6-Hydroxymethylbenzo[a]pyrene | Sulfotransferase | 6-[(Sulfooxy)methyl]-benzo[a]pyrene | Deoxyguanosine adducts, Deoxyadenosine adducts |

Glucuronidation Pathways

Glucuronidation, a major phase II detoxification pathway, involves the conjugation of glucuronic acid to xenobiotics, catalyzed by UDP-glucuronosyltransferases (UGTs). While this process generally leads to the formation of more water-soluble and less toxic metabolites, the role of glucuronidation in the metabolism of 6-HMBP is less defined.

Based on studies with other hydroxylated B[a]P metabolites, it is plausible that 6-HMBP can undergo glucuronidation. For instance, human UGT enzymes, such as UGT1A1 and UGT2B7, have been shown to glucuronidate various B[a]P phenols. nih.gov Specifically, UGT2B7 has demonstrated activity towards 6-hydroxybenzo[a]pyrene (B1212588). nih.gov Glucuronide conjugation of 6-HMBP would likely lead to a more readily excretable and detoxified product. However, the extent to which this pathway competes with the activating sulfotransferase pathway for the substrate 6-HMBP is a critical factor in determining the ultimate carcinogenic potential of the parent compound. Studies have indicated that glucuronide conjugation can reduce the cytotoxicity of B[a]P phenols. nih.gov

| Enzyme Family | Substrate Specificity (General B[a]P Metabolites) | Potential Role in 6-HMBP Metabolism |

| UDP-glucuronosyltransferases (UGTs) | B[a]P phenols, dihydrodiols | Detoxification via conjugation of the hydroxyl group |

Glutathione Conjugation Mechanisms

Glutathione (GSH) conjugation, catalyzed by glutathione S-transferases (GSTs), is another crucial detoxification pathway for electrophilic xenobiotics. GSTs facilitate the reaction of the nucleophilic thiol group of glutathione with electrophilic centers in target molecules, leading to their neutralization and elimination.

While direct evidence for the glutathione conjugation of 6-(methoxymethyl)benzo[a]pyrene or its reactive sulfate ester is limited, the general role of GSTs in detoxifying reactive intermediates of B[a]P is well-established. GSTs are known to conjugate B[a]P epoxides and other electrophilic metabolites, thereby preventing them from reacting with DNA. It is therefore conceivable that the electrophilic carbocation generated from 6-[(sulfooxy)methyl]-benzo[a]pyrene could be a substrate for glutathione conjugation, representing a detoxification route that competes with DNA adduct formation.

| Enzyme Family | Substrate Specificity (General B[a]P Metabolites) | Potential Role in 6-(Methoxymethyl)benzo[a]pyrene Metabolism |

| Glutathione S-transferases (GSTs) | B[a]P epoxides, other electrophilic intermediates | Detoxification of the electrophilic carbocation |

Alternative or Ancillary Activation Routes for Benzo[a]pyrene Derivatives

Meso-Region Activation via Biomethylation and Subsequent Benzylic Oxidation

The meso-region of benzo[a]pyrene, which includes the C6 position, is susceptible to metabolic activation. One proposed mechanism involves the biomethylation of the parent B[a]P to form 6-methylbenzo[a]pyrene. This methylated derivative can then undergo benzylic oxidation to form 6-HMBP, the same key intermediate discussed in the sulfotransferase pathway. This suggests a convergence of metabolic pathways, where B[a]P itself can be converted to a substrate for the highly reactive sulfation pathway. This route underscores the importance of the C6 position as a "hotspot" for metabolic activation.

One-Electron Oxidation Leading to Radical Cation Formation

The metabolic bioactivation of polycyclic aromatic hydrocarbons (PAHs) can proceed through several pathways, one of which is one-electron oxidation to form highly reactive radical cations. This pathway is a significant mechanism of activation for benzo[a]pyrene (BP) and its derivatives, leading to the formation of DNA adducts and potentially initiating carcinogenesis.

The process is primarily catalyzed by peroxidases, such as those found in the prostaglandin (B15479496) H synthase complex, and cytochrome P450 (CYP) enzymes. mdpi.com These enzymes facilitate the removal of a single electron from the π-system of the PAH molecule, resulting in the formation of a radical cation. In the case of benzo[a]pyrene, this oxidation predominantly occurs at the C-6 position, generating the BP radical cation. mdpi.comnih.gov This intermediate is highly electrophilic and can react directly with cellular nucleophiles, including DNA.

While direct studies on the one-electron oxidation of 6-(methoxymethyl)benzo[a]pyrene are not extensively available, research on the closely related analog, 6-methylbenzo[a]pyrene (6-CH3BP), provides significant insights into this bioactivation mechanism. Electrochemical oxidation of 6-CH3BP, which mimics the enzymatic one-electron oxidation, generates a radical cation that readily reacts with deoxyribonucleosides to form various adducts. nih.gov

The reactivity of the 6-CH3BP radical cation is distributed between the aromatic ring and the methyl group. It has been shown to react at the C-1 and C-3 positions of the benzo[a]pyrene ring system, as well as at the benzylic carbon of the 6-methyl group. nih.gov This dual reactivity leads to the formation of a complex mixture of DNA adducts. For instance, reaction with deoxyguanosine (dG) yields adducts at the N-7 and C-8 positions of guanine (B1146940), while reaction with deoxyadenosine (dA) results in adduction at the N-3 position of adenine (B156593). nih.gov

The formation of quinones from BP and its 6-substituted derivatives is also believed to proceed through the radical cation intermediate. nih.gov The reaction of the BP radical cation with water leads to the formation of BP diones. nih.gov This suggests that the radical cation of 6-(methoxymethyl)benzo[a]pyrene could similarly be a precursor to quinone metabolites.

The following table summarizes the key findings from studies on the one-electron oxidation of 6-methylbenzo[a]pyrene, which serves as a model for understanding the metabolic fate of 6-(methoxymethyl)benzo[a]pyrene.

| Compound | Method of Oxidation | Reactant | Products | Yield (%) |

| 6-methylbenzo[a]pyrene | Electrochemical | dG | 8-(BP-6-CH2-yl)dG | 5 |

| 7-(6-CH3BP-1-yl)Gua and 7-(6-CH3BP-3-yl)Gua | 23 | |||

| dA | 3-(BP-6-CH2-yl)Ade | 9 |

Data from electrochemical oxidation studies of 6-methylbenzo[a]pyrene, a structural analog of 6-(methoxymethyl)benzo[a]pyrene. nih.gov

Mechanisms of Dna Adduct Formation by 6 Methoxymethyl Benzo a Pyrene and Its Bioactivated Metabolites

Covalent Adduction to Deoxyribonucleic Acid

The interaction of 6-(methoxymethyl)benzo[a]pyrene with DNA is a complex process that can proceed through several metabolic activation pathways. The primary mechanism involves the formation of a reactive electrophile at the 6-methyl position, leading to the formation of benzylic DNA adducts. Additionally, the potential for ring oxidation, similar to the parent BaP, raises the possibility of diol epoxide-DNA adduct formation.

Characterization of Benzylic DNA Adducts Derived from 6-Substituted Benzo[a]pyrenes (e.g., N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine)

The metabolic activation of 6-substituted benzo[a]pyrenes, such as 6-(methoxymethyl)benzo[a]pyrene and its precursor 6-hydroxymethylbenzo[a]pyrene, primarily occurs through the formation of a reactive ester at the 6-position. This process is initiated by the enzymatic conversion of the hydroxymethyl group to a more labile ester, such as a sulfate (B86663) or phosphate (B84403) ester. The resulting ester is highly unstable and readily undergoes heterolytic cleavage to form a stabilized benzylic carbocation, the ultimate electrophile.

This highly reactive carbocation, the benzo[a]pyrene-6-methylenyl cation, can then attack nucleophilic sites on the DNA bases. The major adduct identified from the reaction of the sulfate ester of 6-hydroxymethylbenzo[a]pyrene with DNA is N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. This adduct results from the covalent bonding between the C-6 methylene (B1212753) group of the benzo[a]pyrene (B130552) moiety and the exocyclic N2-amino group of guanine (B1146940). The structure of this adduct has been confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In addition to the stable N2-dG adduct, other minor adducts with adenine (B156593) have also been reported. The formation of these benzylic adducts represents a significant pathway of DNA damage for 6-substituted benzo[a]pyrenes, contributing to their mutagenic and carcinogenic properties.

Formation of Diol Epoxide-DNA Adducts by Ring-Oxidized Metabolites

While the primary activation pathway for 6-(methoxymethyl)benzo[a]pyrene involves the 6-methyl group, the potential for metabolic oxidation of the benzo-ring system cannot be entirely dismissed. The parent compound, benzo[a]pyrene, is famously activated to highly carcinogenic diol epoxides through a series of enzymatic reactions catalyzed by cytochrome P450 enzymes and epoxide hydrolase. researchgate.netmdpi.com This process involves the formation of an initial epoxide, its hydration to a dihydrodiol, and subsequent epoxidation to a diol epoxide. nih.gov

These diol epoxides are potent electrophiles that react with DNA to form various adducts, with the major adduct being formed at the N2-position of guanine. nih.gov The stereochemistry of the diol epoxide significantly influences its carcinogenic activity and the conformation of the resulting DNA adduct. uwo.ca For instance, the (+)-anti-benzo[a]pyrene diol epoxide is considered the ultimate carcinogen derived from benzo[a]pyrene. nih.gov

Nature and Significance of Depurinating DNA Adducts

In addition to forming stable covalent adducts, reactive metabolites of benzo[a]pyrene and its derivatives can also lead to the formation of unstable adducts that result in the loss of the adducted purine (B94841) base (guanine or adenine) from the DNA backbone, creating an apurinic (AP) site. This process is known as depurination.

For 6-substituted benzo[a]pyrenes, one-electron oxidation can lead to the formation of a radical cation, which is another reactive species capable of attacking DNA. This pathway has been shown to generate depurinating adducts. For instance, the reaction of the 6-methylbenzo[a]pyrene (B1207296) radical cation with DNA has been found to produce depurinating adducts such as 7-(benzo[a]pyren-6-ylmethyl)guanine (BP-6-CH2-N7Gua). nih.govnih.gov

The formation of these depurinating adducts is significant because the resulting AP sites are themselves mutagenic lesions. If not repaired, these sites can lead to the insertion of an incorrect base during DNA replication, resulting in mutations. Therefore, the generation of depurinating adducts represents an important, albeit indirect, mechanism of mutagenesis for 6-(methoxymethyl)benzo[a]pyrene.

Stereochemical Influences on DNA Adduct Structure and Yield

The stereochemistry of the reactive metabolite plays a crucial role in determining the structure and yield of the resulting DNA adducts. In the context of diol epoxide formation from the parent benzo[a]pyrene, different stereoisomers of the diol epoxide lead to adducts with distinct conformations in the DNA helix. These conformations can be broadly classified as either residing in the minor groove of the DNA or intercalating between the base pairs. uwo.ca

For the benzylic adducts derived from 6-(methoxymethyl)benzo[a]pyrene, the planarity of the benzo[a]pyrene ring system and the nature of the linkage to the DNA base will also dictate the adduct's conformation. While specific studies on the stereochemical influences for 6-(methoxymethyl)benzo[a]pyrene adducts are limited, it is reasonable to infer from studies on other PAHs that the orientation of the bulky benzo[a]pyrene moiety relative to the DNA helix will have significant consequences for DNA replication and repair. The adduct's conformation can affect the ability of DNA polymerases to bypass the lesion and the efficiency with which DNA repair enzymes recognize and remove the damage.

Dynamics of DNA Adduct Stability and Repair Pathways

The persistence of DNA adducts in a cell is determined by a balance between their chemical stability and the efficiency of cellular DNA repair mechanisms. Adducts that are not repaired can block DNA replication and transcription, or lead to mutations if they are bypassed by specialized DNA polymerases in an error-prone manner.

The stability of DNA adducts can vary significantly. Benzylic adducts, such as N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine, are generally considered to be stable lesions. In contrast, adducts at the N7 position of guanine, which can lead to depurination, are inherently less stable. The stability of adducts can also be influenced by their local sequence context within the DNA.

Cells possess a sophisticated network of DNA repair pathways to counteract the deleterious effects of DNA damage. The primary pathway for the removal of bulky chemical adducts, including those formed by benzo[a]pyrene metabolites, is Nucleotide Excision Repair (NER). The NER machinery recognizes distortions in the DNA helix caused by the adduct and excises a short oligonucleotide containing the lesion, which is then replaced with the correct sequence.

The efficiency of NER can be influenced by the structure and conformation of the adduct. nih.gov For example, adducts that cause a significant distortion of the DNA helix are generally better substrates for NER than those that are accommodated with minimal disruption. The repair of benzo[a]pyrene-DNA adducts has been shown to be a critical factor in determining individual susceptibility to the carcinogenic effects of these compounds. nih.gov While specific data on the repair of adducts from 6-(methoxymethyl)benzo[a]pyrene is scarce, it is expected that the benzylic adducts formed by this compound are also substrates for the NER pathway. The efficiency of their repair will ultimately determine their mutagenic potential.

Genotoxicity and Mutagenicity Mechanisms of 6 Methoxymethyl Benzo a Pyrene in Biological Systems

Induction of Genomic Damage

The process by which 6-(Methoxymethyl)benzo[a]pyrene induces damage to the genome involves metabolic activation to reactive intermediates that can interact directly with DNA, leading to various forms of lesions and structural alterations.

The genotoxicity of 6-(Methoxymethyl)benzo[a]pyrene is primarily mediated through its metabolites, particularly 6-hydroxymethylbenzo[a]pyrene (6-HOCH2-B[a]P) and its subsequent esters. Unlike its parent compound, BaP, which is metabolically activated to a diol epoxide (BPDE) to form DNA adducts, the 6-substituted derivatives follow a different activation pathway. nih.govnih.govnih.gov

Research demonstrates that 6-hydroxymethylbenzo[a]pyrene requires further metabolic activation to exert its genotoxic effects. Studies show that the non-enzymatic binding of 6-HOCH2-B[a]P to DNA is inherently low. However, its reactivity and ability to bind to DNA are significantly enhanced in the presence of ATP, suggesting the formation of a more reactive phosphate (B84403) ester intermediate. nih.gov This activated ester can then form covalent adducts with DNA.

Another key metabolite, 6-acetoxymethylbenzo[a]pyrene (6-AcOCH2-B[a]P), which is an acetate (B1210297) ester of 6-HOCH2-B[a]P, is a carcinogenic hydrocarbon that binds to DNA to a considerable extent without the need for enzymatic activation. nih.gov This indicates that the acetate group acts as a good leaving group, allowing the remaining benzylic carbocation to react readily with nucleophilic sites on DNA bases, thus forming stable DNA adducts. These adducts represent direct structural lesions on the DNA. nih.gov

The binding efficiency of these metabolites to calf thymus DNA highlights the differential reactivity of the hydroxyl and acetoxy derivatives.

Table 1: Non-Enzymatic Binding of 6-Hydroxymethylbenzo[a]pyrene and 6-Acetoxymethylbenzo[a]pyrene to DNA

| Compound | Binding Level (μmol hydrocarbon/mol DNA P) | Conditions |

|---|---|---|

| 6-hydroxymethylbenzo[a]pyrene (6-HOCH2-B[a]P) | 5 | Non-enzymatic |

| 6-acetoxymethylbenzo[a]pyrene (6-AcOCH2-B[a]P) | 88.4 - 97.3 | Non-enzymatic |

| 6-hydroxymethylbenzo[a]pyrene (6-HOCH2-B[a]P) | Significantly Increased | In the presence of ATP |

While the formation of DNA adducts by metabolites of 6-(Methoxymethyl)benzo[a]pyrene is established, specific research detailing the induction of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs) by this particular compound or its immediate metabolites is not extensively documented in the available literature. For the parent compound, benzo[a]pyrene (B130552), exposure has been demonstrated to generate DNA adducts and DSBs, subsequently activating DNA damage response pathways, including homologous recombination repair. nih.govnih.gov However, a direct extrapolation of this mechanism to the 6-(methoxymethyl) derivative cannot be made without specific experimental evidence.

The induction of oxidative stress is a well-known mechanism of toxicity for many PAHs, including benzo[a]pyrene. dntb.gov.uaresearchgate.netresearchgate.net The metabolism of BaP can lead to the formation of quinones, which undergo redox cycling and generate reactive oxygen species (ROS). nih.gov These ROS can, in turn, induce oxidative damage to cellular components, including DNA, leading to lesions such as 8-oxo-deoxyguanosine (8-oxo-dG). nih.govmdpi.com However, specific studies focusing on the capacity of 6-(Methoxymethyl)benzo[a]pyrene or its primary metabolites to induce oxidative stress and subsequent ROS-mediated DNA damage are not prominently featured in the reviewed scientific literature. Therefore, while it is a plausible mechanism based on the behavior of the parent compound, it requires specific investigation for this derivative.

Mutagenic Spectrum Analysis

The DNA damage induced by 6-(Methoxymethyl)benzo[a]pyrene and its metabolites can lead to permanent genetic alterations, or mutations, if not properly repaired. The analysis of the types of mutations induced provides insight into the specific nature of the DNA lesions.

There is a lack of specific data characterizing the full mutagenic spectrum, including the predominant types of base pair substitutions, for 6-(Methoxymethyl)benzo[a]pyrene. For the parent compound, BaP, the formation of its ultimate carcinogenic metabolite, BPDE, leads to DNA adducts that are known to cause a characteristic mutation signature, most notably G→T transversions. nih.gov Studies with BaP metabolites in bacterial systems like Salmonella typhimurium have shown a high frequency of base substitution mutations. nih.gov However, without targeted studies, it remains unconfirmed whether the adducts formed by the reactive esters of 6-hydroxymethylbenzo[a]pyrene produce a similar or distinct mutational signature.

The potential for metabolites of 6-(Methoxymethyl)benzo[a]pyrene to induce frameshift mutations appears to be linked to their metabolic activation. In studies using Chinese hamster V79 cells, which lack the enzymes to metabolize PAHs, 6-hydroxymethylbenzo[a]pyrene showed little to no mutagenicity on its own. nih.gov This suggests that without activation to a reactive form capable of forming DNA adducts, the compound does not induce significant levels of mutations, including frameshifts. This aligns with findings that its binding to DNA is minimal without conversion to a more reactive ester. nih.gov

For the parent compound, BaP, studies in Salmonella typhimurium have indicated that while it can cause frameshift mutations (detected in strain TA98), base substitution mutations (detected in strain TA100) occur at a significantly higher frequency. nih.gov This suggests that if the metabolites of 6-(Methoxymethyl)benzo[a]pyrene are mutagenic, they might also favor base substitutions, but specific experimental verification is required.

Induction of Chromosomal Aberrations and Sister Chromatid Exchange

Following a comprehensive review of available scientific literature, no specific studies detailing the induction of chromosomal aberrations or sister chromatid exchanges by 6-(Methoxymethyl)benzo[a]pyrene in biological systems were identified. Research on the genotoxic and mutagenic properties of benzo[a]pyrene and its various derivatives is extensive; however, data pertaining specifically to the methoxymethyl derivative at the chromosomal level is not present in the reviewed sources.

While the parent compound, benzo[a]pyrene, is a well-documented clastogen, known to cause structural chromosome damage such as breaks, fusions, and rings, and also to increase the frequency of sister chromatid exchange, this information cannot be directly extrapolated to 6-(Methoxymethyl)benzo[a]pyrene without specific experimental evidence. The chemical structure and metabolic activation pathways of derivatives can significantly alter their biological activity.

Consequently, data tables and detailed research findings on the induction of chromosomal aberrations and sister chromatid exchange solely for 6-(Methoxymethyl)benzo[a]pyrene cannot be provided at this time.

Carcinogenic Mechanisms and Biological Impact of 6 Methoxymethyl Benzo a Pyrene in Experimental in Vivo Models

Evaluation of Tumorigenic Potency in Animal Models

The assessment of tumorigenicity in animal models is a cornerstone for understanding the carcinogenic risk posed by chemical compounds. For 6-substituted BaP derivatives, these studies reveal that the nature of the substituent at the 6-position is a critical determinant of both the location and the severity of tumor development.

Research using various animal models has demonstrated that substitution at the C-6 position of benzo[a]pyrene (B130552) influences the target organ for tumor induction. Studies on 6-halogenated derivatives, for instance, have provided significant insights into this specificity.

In mouse skin models, repeated topical application of 6-fluorobenzo[a]pyrene (6-FBP) was found to have tumor-initiating activity, similar to the parent compound, BaP. nih.govnih.gov In contrast, derivatives such as 6-chlorobenzo[a]pyrene (B1618961) (6-ClBP), 6-bromobenzo[a]pyrene (6-BrBP), and 6-iodobenzo[a]pyrene (6-IBP) showed little to no carcinogenic activity on mouse skin. nih.gov

In studies involving intramammillary injection in female Sprague-Dawley rats, BaP and 6-FBP induced high levels of both mammary epithelial tumors and fibrosarcomas. nih.govnih.gov However, 6-ClBP primarily elicited fibrosarcomas, while 6-BrBP only induced a few adenocarcinomas, indicating a shift in tissue-specific pathology based on the halogen substituent. nih.govnih.gov

Furthermore, studies in newborn mice using intraperitoneal injection have shown that other oxygenated derivatives, such as 6-hydroxybenzo[a]pyrene (B1212588) (6-HOBP), exhibit little to no tumorigenic activity in the lungs, a common target for BaP. nih.gov This contrasts sharply with 2-hydroxybenzo[a]pyrene (2-HOBP), which proved to be a potent inducer of pulmonary adenomas in the same model. nih.gov The age of the animal at the time of exposure can also influence the target organ, with studies on BaP showing different tumor sites in animals exposed at a very young age compared to adults. rivm.nl

Tumor Induction by 6-Substituted Benzo[a]pyrene Derivatives in Animal Models

| Compound | Animal Model | Application Route | Primary Target Organ/Tissue | Tumor Type | Source |

|---|---|---|---|---|---|

| 6-Fluorobenzo[a]pyrene (6-FBP) | Swiss/A-strain Mice | Skin Application | Skin | Skin Tumors | nih.govnih.gov |

| 6-Fluorobenzo[a]pyrene (6-FBP) | Sprague-Dawley Rats | Intramammillary | Mammary Gland | Epithelial Tumors, Fibrosarcomas | nih.govnih.gov |

| 6-Chlorobenzo[a]pyrene (6-ClBP) | Sprague-Dawley Rats | Intramammillary | Mammary Gland | Fibrosarcomas | nih.govnih.gov |

| 6-Bromobenzo[a]pyrene (6-BrBP) | Sprague-Dawley Rats | Intramammillary | Mammary Gland | Adenocarcinomas (few) | nih.govnih.gov |

| 6-Hydroxybenzo[a]pyrene (6-HOBP) | Newborn Mice | Intraperitoneal | Lung | Little to no activity | nih.gov |

The carcinogenic potency of 6-substituted derivatives is often evaluated relative to the parent compound, BaP. These comparisons underscore that substitution at the C-6 position generally leads to a reduction in carcinogenic activity.

For example, in mouse skin tumor initiation studies, BaP is significantly more potent than 6-FBP. nih.govnih.gov The other halogenated derivatives, 6-ClBP and 6-BrBP, are considered to have their carcinogenic activity either eliminated or drastically reduced. nih.govnih.gov This reduction in potency is also observed with oxygenated derivatives. In newborn mice, 6-HOBP was found to have virtually no tumorigenic activity, inducing only 0.11 adenomas per mouse, compared to 6.4 adenomas per mouse for BaP. nih.gov

In contrast, substitution at other positions can lead to equivalent or even increased carcinogenicity. For instance, 2-HOBP is approximately four times more potent than BaP in inducing pulmonary tumors in newborn mice. nih.gov Studies on nitro-substituted derivatives also show that the position of the substituent is critical; 3,6-dinitrobenzo[a]pyrene induced subcutaneous tumors in rats in a dose-dependent manner similar to BaP, whereas 1,6-dinitrobenzo[a]pyrene failed to induce any tumors. nih.gov The carcinogenicity of BaP can also be significantly increased by co-exposure with other, non-genotoxic PAHs, which act as tumor promoters. mdpi.com

Comparative Carcinogenicity of Benzo[a]pyrene and its Derivatives

| Compound | Animal Model / System | Carcinogenic Potency Compared to BaP | Key Finding | Source |

|---|---|---|---|---|

| 6-Fluorobenzo[a]pyrene (6-FBP) | Mouse Skin | Less Potent | Retains moderate carcinogenic activity. | nih.govnih.gov |

| 6-Chlorobenzo[a]pyrene (6-ClBP) | Mouse Skin / Rat Mammary | Weak / Inactive | Carcinogenic activity is reduced or eliminated. | nih.govnih.gov |

| 6-Bromobenzo[a]pyrene (6-BrBP) | Mouse Skin / Rat Mammary | Weak / Inactive | Carcinogenic activity is reduced or eliminated. | nih.govnih.gov |

| 6-Hydroxybenzo[a]pyrene (6-HOBP) | Newborn Mouse Lung | Inactive | Showed little to no tumorigenic activity. | nih.gov |

| 2-Hydroxybenzo[a]pyrene (2-HOBP) | Newborn Mouse Lung | More Potent | Caused ~4-fold more pulmonary tumors than BaP. | nih.gov |

| 3,6-Dinitrobenzo[a]pyrene | Rat Subcutaneous | Comparable | Induced tumors in a dose-dependent manner similar to BaP. | nih.gov |

| 1,6-Dinitrobenzo[a]pyrene | Rat Subcutaneous | Inactive | Did not develop any tumors at the injection site. | nih.gov |

Molecular Pathogenesis of Carcinogenesis

The tumorigenicity of BaP and its derivatives is driven by their ability to be metabolically activated into reactive intermediates that bind to cellular macromolecules, primarily DNA. This process initiates a cascade of genetic and epigenetic alterations that can lead to malignant transformation.

A key event in the molecular pathogenesis of PAH-induced cancer is the activation of proto-oncogenes through mutation. The K-ras gene is a frequent target. In human lung tumors, K-ras mutations are correlated with DNA adducts of benzo[a]pyrene and are particularly associated with smoking. nih.gov The predominant mutations observed, such as G-to-T transversions in codon 12, are characteristic of damage induced by PAH metabolites. nih.gov Studies of lung neoplasms in mice exposed to carcinogens have also identified high frequencies of K-ras mutations, suggesting that this mutational activation is a critical and conserved pathway in PAH-driven lung cancer development. nih.gov It is plausible that carcinogenic 6-substituted derivatives of BaP, which undergo similar metabolic activation, would induce a comparable spectrum of activating mutations in K-ras and other proto-oncogenes.

Concurrent with the activation of proto-oncogenes, the inactivation of tumor suppressor genes is a critical step in carcinogenesis. The TP53 gene is the most commonly mutated gene in human cancers, and it is a known target of BaP. The ultimate carcinogenic metabolite of BaP, benzo[a]pyrene diol epoxide (BPDE), binds covalently to DNA, preferentially forming adducts at specific guanine (B1146940) positions within the TP53 gene. washington.edu

Research has shown that strong and selective BPDE adduct formation occurs at codons 157, 248, and 273. washington.edu These sites are precisely the major mutational hotspots found in human lung cancers, providing a direct etiological link between the chemical carcinogen and the specific genetic lesions observed in tumors. washington.edu The characteristic mutation signature is a G-to-T transversion, a hallmark of mutagenesis by certain PAHs like BaP. washington.edu This targeted damage to the TP53 gene disrupts its function in controlling cell cycle progression and apoptosis, thereby facilitating uncontrolled cell proliferation and tumor development. mdpi.com

The biological effects of BaP and its derivatives, including their carcinogenic activity, are largely mediated by the aryl hydrocarbon receptor (AhR). mdpi.comnih.gov AhR is a ligand-activated transcription factor that resides in the cytoplasm. Upon binding to a ligand like BaP, AhR translocates to the nucleus and forms a complex that binds to specific DNA sequences known as xenobiotic-responsive elements (XREs). nih.gov

This binding event triggers the transcription of a battery of genes, most notably those encoding for Phase I metabolic enzymes like cytochrome P450 1A1 (CYP1A1). epa.gov These enzymes are responsible for metabolizing PAHs. mdpi.com While this is a detoxification pathway, it paradoxically leads to the metabolic activation of BaP, converting it into the highly reactive BPDE, the ultimate carcinogen that damages DNA. washington.edu Therefore, AhR activation is a critical initiating step in the carcinogenic cascade of BaP. nih.govmdpi.com Studies have shown that co-exposure to BaP and other compounds like aromatic amines can synergistically enhance the induction of AhR-dependent genes, potentially amplifying the carcinogenic response. epa.gov

Mechanisms of Immunomodulation and its Contribution to Carcinogenesis

The immune system plays a crucial role in detecting and eliminating nascent cancer cells. Benzo[a]pyrene is a potent immunomodulatory agent that can suppress anti-tumor immunity, thereby creating a permissive environment for tumor growth and progression. researchgate.netresearchgate.net Its effects are observed in primary and secondary immune tissues as well as on peripheral immune cells. researchgate.net

Exposure to B[a]P reprograms the lung immune microenvironment by altering both immune cell populations and the signaling molecules that direct them. researchgate.net Key mechanisms include:

Suppression of Cytotoxic T-cells: B[a]P exposure has been shown to decrease the number and activity of cytotoxic CD8+ T-cells, which are essential for killing tumor cells. researchgate.net

Promotion of Regulatory T-cells (Tregs): B[a]P can increase the expression of Forkhead box protein P3 (FOXP3), a key transcription factor for the development and function of Tregs. researchgate.netresearchgate.net Tregs suppress the activity of other immune cells, and their increased presence in the tumor microenvironment is associated with a poor prognosis. researchgate.net

Modulation of Immune Checkpoints: The compound upregulates the expression of immune checkpoint proteins like Programmed cell death 1 (PD-1) and Cytotoxic T-lymphocyte antigen-4 (CTLA-4). researchgate.netresearchgate.net These molecules act as brakes on the immune response, and their upregulation by tumor cells is a major mechanism of immune evasion.

Altering Cytokine Profiles: B[a]P modulates the balance of pro-inflammatory and anti-inflammatory cytokines. It can decrease the levels of IL-12, a cytokine crucial for promoting anti-tumor T-cell responses, while increasing the expression of immunosuppressive cytokines like Transforming growth factor-beta (TGF-β). researchgate.netresearchgate.net

Effects on Antigen-Presenting Cells: B[a]P affects the function of dendritic cells and macrophages, impairing their ability to present tumor antigens to T-cells and reducing their anti-tumor effector functions. researchgate.net

This multifaceted immunosuppression allows cancer cells to evade surveillance and proliferate. In vitro studies have shown that specific antibodies against B[a]P can reverse its immunotoxic effects, highlighting the critical role of its metabolites in suppressing lymphocyte proliferation. lih.lu

Table 2: Summary of Immunomodulatory Effects of Benzo[a]pyrene This table is interactive. You can sort and filter the data.

| Immune Component | Effect of Benzo[a]pyrene (B[a]P) Exposure | Contribution to Carcinogenesis | References |

|---|---|---|---|

| CD8+ T-Cells | Decreased numbers and activity. | Reduced killing of tumor cells. | researchgate.net |

| Regulatory T-Cells (Tregs) | Increased numbers via FOXP3 expression. | Suppression of anti-tumor immune responses. | researchgate.netresearchgate.net |

| Immune Checkpoints | Upregulation of PD-1 and CTLA-4. | Inhibition of T-cell activation, leading to immune evasion. | researchgate.netresearchgate.net |

| Cytokines | Decreased IL-12, Increased TGF-β. | Shifts immune environment from anti-tumor to pro-tumor. | researchgate.netresearchgate.net |

| Dendritic Cells & Macrophages | Impaired antigen presentation and effector function. | Reduced initiation and execution of anti-tumor response. | researchgate.net |

Developmental and Reproductive Toxicity Mechanisms in Animal Models

Benzo[a]pyrene is a recognized developmental and reproductive toxicant, with adverse effects demonstrated across various animal models, including mice, rats, and zebrafish. nih.govoup.com Exposure during critical developmental windows, including in utero, can lead to severe and lasting consequences for offspring. mdpi.com

Reproductive Toxicity: In female animals, B[a]P is particularly ovotoxic. Exposure can lead to the destruction of ovarian germ cells, a reduction in the ovarian reserve, decreased follicular growth, and subsequent infertility. nih.gov The mechanisms involve the metabolic activation of B[a]P within the ovary, leading to cytotoxicity and apoptosis of oocytes. nih.gov In male rats, chronic exposure to B[a]P has been shown to decrease sperm count and motility, increase morphological abnormalities, and damage seminiferous tubules, ultimately reducing fertility. researchgate.net

Developmental Toxicity: Prenatal exposure to B[a]P is associated with a wide range of developmental defects. One of the key mechanisms is its ability to act as an endocrine disruptor. oup.com For example, in zebrafish, B[a]P exposure significantly decreases the expression of the cyp19a1b gene, which encodes for aromatase, a critical enzyme for estrogen synthesis. oup.com This disruption of steroid homeostasis is linked to developmental abnormalities. oup.com

Furthermore, B[a]P and its metabolites can cross the placenta, leading to direct genotoxic damage in the fetus. nih.govnih.gov This can result in:

Transplacental Carcinogenesis: B[a]P can induce tumors in the offspring of exposed mothers, with studies showing the development of lung and liver tumors in mice. nih.govscite.ai

Structural Abnormalities: A spectrum of malformations, including cardiac toxicity, growth suppression, and skeletal defects, have been observed in fish and rodent models. oup.comnih.gov

Neurodevelopmental Effects: Developmental exposure in zebrafish has been shown to cause hyperactivity in larvae and impair learning and memory in adult animals. nih.gov

The underlying mechanisms for this toxicity involve the activation of the aryl hydrocarbon receptor (AHR), oxidative stress, the formation of DNA adducts that cause mutations, and the disruption of critical signaling pathways that control cell cycle and proliferation. researchgate.netnih.gov

Table 3: Summary of Developmental and Reproductive Toxicity Findings for Benzo[a]pyrene This table is interactive. You can sort and filter the data.

| Toxicity Type | Animal Model | Observed Effect | Underlying Mechanism | References |

|---|---|---|---|---|

| Reproductive (Female) | Mouse | Destruction of oocytes, reduced ovarian reserve, infertility. | Metabolic activation of B[a]P in the ovary, inducing cytotoxicity. | nih.gov |

| Reproductive (Male) | Rat | Decreased sperm count and motility, damaged seminiferous tubules. | Oxidative stress and direct testicular tissue damage. | researchgate.net |

| Developmental | Zebrafish | Cardiac toxicity, morphological deformities, growth suppression. | Inhibition of aromatase (Cyp19a1b), disrupting estrogen homeostasis. | oup.com |

| Developmental | Mouse | Transplacental carcinogenesis (lung tumors). | Direct genotoxic action of B[a]P metabolites on fetal tissue. | nih.gov |

| Developmental | Zebrafish | Larval hyperactivity, impaired adult learning. | AHR activation, oxidative stress, neurotoxicity. | nih.gov |

| Developmental | Rat, Mouse | Decreased fetal survival, low birth weight. | DNA damage, altered cell cycle signaling. | oup.comresearchgate.net |

Enzymatic and Genetic Determinants Influencing 6 Methoxymethyl Benzo a Pyrene Bioactivation and Detoxification

Impact of Genetic Polymorphisms on Metabolic Enzyme Activity

Genetic variations within the population can significantly alter the activity of metabolic enzymes, leading to individual differences in susceptibility to chemical toxicity.

Polymorphisms in Cytochrome P450 Genes (e.g., CYP1A1, CYP1B1, CYP2D6, CYP2C9)

Cytochrome P450 (CYP) enzymes are the primary catalysts in the Phase I metabolism of BaP, initiating its conversion to reactive intermediates. Polymorphisms in the genes encoding these enzymes can lead to increased or decreased enzyme activity. For BaP, polymorphisms in CYP1A1 and CYP1B1 are of particular interest as these enzymes are directly involved in its activation to the ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). nih.govnih.gov Studies have shown that certain CYP1B1 genotypes can lead to higher levels of BPDE-DNA adducts, indicating an increased risk of DNA damage. nih.gov While no specific data exists for 6-(Methoxymethyl)benzo[a]pyrene, it is reasonable to hypothesize that these same polymorphisms would influence its metabolic activation.

Table 1: Key Cytochrome P450 Enzymes and Their Role in Benzo[a]pyrene (B130552) Metabolism

| Enzyme | General Function in BaP Metabolism | Potential Impact of Polymorphisms on BaP Toxicity |

| CYP1A1 | Oxidation of BaP to various epoxide intermediates. | Altered rates of activation, potentially leading to increased or decreased formation of reactive metabolites. |

| CYP1B1 | Key enzyme in the formation of the highly carcinogenic BPDE. | Certain variants are associated with higher levels of DNA adducts. nih.gov |

| CYP2D6 | Minor role in BaP metabolism, but polymorphisms can affect overall metabolic capacity. | Variations may influence the clearance and detoxification of BaP and its metabolites. |

| CYP2C9 | Contributes to the metabolism of various xenobiotics; its specific role in BaP metabolism is less defined. | Polymorphisms could indirectly affect BaP metabolism by altering the disposition of other compounds. |

Genetic Variations in Phase II Enzymes (e.g., Glutathione (B108866) S-Transferases, Sulfotransferases, Uridine Diphosphate-Glucuronosyltransferases)

Phase II enzymes are crucial for the detoxification of reactive intermediates formed during Phase I metabolism. Genetic variations in these enzymes can impair the body's ability to neutralize and excrete harmful metabolites.

Glutathione S-Transferases (GSTs): These enzymes conjugate reactive electrophiles with glutathione, rendering them more water-soluble and easier to excrete. The null polymorphism in the GSTM1 gene, for example, results in a complete lack of enzyme activity and has been studied in the context of BaP-related DNA damage. nih.gov

Sulfotransferases (SULTs): SULTs catalyze the sulfation of hydroxylated metabolites. This is generally a detoxification pathway, but in some cases, can lead to the formation of reactive sulfate (B86663) esters. The metabolism of 6-hydroxymethylbenzo[a]pyrene, for instance, can involve sulfation. nih.gov

Uridine Diphosphate-Glucuronosyltransferases (UGTs): UGTs are responsible for glucuronidation, another major detoxification pathway. Polymorphisms in UGT1A1 have been investigated in relation to BaP metabolism and the formation of DNA adducts. nih.gov

Regulation of Xenobiotic-Metabolizing Enzyme Expression

The expression of many xenobiotic-metabolizing enzymes is inducible, meaning their levels can be increased in response to chemical exposure.

AhR-Dependent and AhR-Independent Induction Pathways

The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that is a master regulator of a battery of genes involved in xenobiotic metabolism, including CYP1A1 and CYP1B1. mdpi.comnih.gov Upon binding to ligands such as BaP, the AhR translocates to the nucleus and drives the expression of these genes. oup.comnih.gov This induction is a critical adaptive response to chemical exposure. While the primary focus has been on AhR-dependent pathways, there is also evidence for AhR-independent regulation of metabolic enzymes, although these pathways are less well-characterized for BaP and its derivatives.

Integrative Analysis of Metabolic Pathways in Determining Susceptibility

An individual's susceptibility to the toxic effects of a compound like 6-(Methoxymethyl)benzo[a]pyrene would be determined by the complex interplay between the various metabolic pathways. A high rate of Phase I activation, coupled with a low rate of Phase II detoxification due to genetic polymorphisms, would likely lead to an accumulation of reactive metabolites and an increased risk of adverse health effects. A comprehensive understanding would require an integrative analysis of an individual's genetic makeup concerning these key metabolic enzymes and the regulatory pathways that control their expression.

Advanced Analytical Methodologies for Characterizing 6 Methoxymethyl Benzo a Pyrene and Its Biological Interactions

Quantitative and Qualitative Analysis of 6-(Methoxymethyl)benzo[a]pyrene Metabolites in Biological Matrices

The analysis of metabolites is crucial for understanding the bioactivation and detoxification pathways of a compound. For polycyclic aromatic hydrocarbons (PAHs) like B[a]P and its derivatives, chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detection Methods (e.g., Fluorescence, UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of PAH metabolites from complex biological samples. nih.gov The method's versatility allows for coupling with various detectors, enhancing sensitivity and selectivity.

Research Findings:

HPLC methods using acetonitrile/water gradients and C18 reverse-phase columns have been successfully developed to separate a range of B[a]P metabolites, including phenols, dihydrodiols, and diones. nih.gov

UV detection, typically at 254 nm, provides broad applicability for detecting various metabolites. nih.gov For enhanced sensitivity and selectivity for fluorescent metabolites, fluorescence detection is employed. mdpi.com

The separation of B[a]P and its hydroxyderivatives can be achieved using rapid, one-step semi-quantitative HPLC-MS methods. nih.gov

Studies on B[a]P metabolism in cell cultures, such as human bronchoalveolar H358 cells, have utilized RP-HPLC with photodiode array and radiometric detection to quantify metabolites. nih.gov

Table 1: HPLC Methods for the Analysis of Benzo[a]pyrene (B130552) Metabolites

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Nucleosil® C18 reverse phase | Eclipse PAH column |

| Mobile Phase | Acetonitrile/water gradient | Isocratic (40% acetonitrile/60% water) then linear gradient to 100% acetonitrile |

| Flow Rate | 0.6 ml/min | 2.0 mL/min |

| Detection | UV at 254 nm | Fluorescence |

| Reference | nih.gov | mdpi.com |

This table presents examples of HPLC conditions used for the analysis of benzo[a]pyrene metabolites, which are adaptable for 6-(methoxymethyl)benzo[a]pyrene.

Gas Chromatography/Mass Spectrometry (GC/MS) for Volatile Metabolites

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. For PAH metabolites, derivatization is often required to increase their volatility.

Research Findings:

GC/MS has been used to identify and characterize B[a]P and its metabolites in biological samples, including human cervical mucus. researchgate.net

The transition from traditional methods to mass spectrometry-based techniques has improved the detection of DNA adducts, where GC-MS can be used to analyze liberated PAHs from DNA after acid hydrolysis. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Enhanced Sensitivity and Specificity

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. nih.gov

Research Findings:

A sensitive and rapid UPLC-MS method has been developed for the quantification of B[a]P and eight of its oxidized metabolites, with limits of detection (LODs) lower than 0.01 ng/μL for most metabolites. nih.gov

LC-MS/MS methods have been developed for the sensitive quantification of specific B[a]P metabolites, such as 3-hydroxybenzo[a]pyrene (3-OH-B[a]P), in human urine, achieving lower limits of quantification (LLOQ) of 50 pg/L. nih.govmdpi.com These methods are crucial for biomonitoring human exposure to B[a]P.

The use of UPLC coupled with high-resolution mass spectrometry (HRMS) has been instrumental in confirming the identity of B[a]P-derived DNA and RNA adducts in cell lines like Hep G2. frontiersin.org

Table 2: UPLC-MS/MS Method for Benzo[a]pyrene Metabolite Analysis

| Parameter | Details |

|---|---|

| UPLC System | Waters Acquity |

| Column | Waters Acquity UPLC™ BEH C18 (1.7 μm, 2.1 × 50 mm) |

| Mobile Phase | Acetonitrile and water with 0.3% formic acid |

| Flow Rate | 0.25 ml/min |

| Detection | Mass Spectrometry |

| LOD | < 0.01 ng/μL for most metabolites |

| Reference | nih.gov |

This table summarizes a validated UPLC-MS method for benzo[a]pyrene metabolite analysis, which serves as a model for its derivatives.

Detection and Characterization of DNA Adducts

The formation of DNA adducts is a critical step in chemical carcinogenesis. Sensitive analytical methods are required to detect and characterize these adducts, which are often present at very low levels.

³²P-Postlabeling Assay for Comprehensive Adduct Profiling

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection of DNA adducts, capable of detecting as little as one adduct in 10¹⁰ nucleotides. nih.gov

Research Findings:

This technique has been extensively used to analyze B[a]P-DNA adducts formed both in vitro and in vivo. nih.gov

The method involves the enzymatic digestion of DNA, enrichment of adducted nucleotides, labeling with ³²P, and chromatographic separation. nih.gov

Studies using ³²P-postlabeling have identified multiple B[a]P-DNA adducts in various systems, including mouse skin, demonstrating the complexity of DNA damage by this carcinogen. nih.gov

New thin-layer chromatography (TLC) systems for use with the ³²P-postlabeling assay have been developed to detect benzylic adducts from related carcinogenic compounds. acs.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Adduct Identification

Capillary Electrophoresis (CE) coupled with Mass Spectrometry (CE-MS) is a high-resolution analytical technique well-suited for the separation and identification of charged molecules like DNA adducts. ugent.beresearchgate.net

Research Findings:

CE-MS, particularly with electrospray ionization (ESI), has been successfully applied to the analysis of DNA adducts formed from the reaction of B[a]P diol epoxide (BPDE) with DNA. ugent.beresearchgate.net

This method has allowed for the identification of not only the major BPDE-dGMP adduct but also adducts with dAMP and dCMP. researchgate.net

The coupling of CE with MS/MS provides structural information, helping to confirm the site of adduction on the DNA base. ugent.be Given the low levels of DNA adducts typically found, an essential step before CE/MS analysis is the removal of non-adducted nucleotides and the enrichment of the adducts. researchgate.net

Immunoanalytical Techniques for Adduct Detection (e.g., ELISA)

Immunoanalytical techniques are powerful tools for detecting and quantifying DNA adducts, which are critical biomarkers of exposure to genotoxic compounds like benzo[a]pyrene (B[a]P) and its derivatives. While specific immunoassays for 6-(methoxymethyl)benzo[a]pyrene are not widely documented, the methodologies developed for its parent compound, B[a]P, are directly applicable. These assays primarily target the adducts formed by the ultimate carcinogenic metabolite of B[a]P, (±)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE).

The fundamental principle involves the production of polyclonal or monoclonal antibodies that specifically recognize the BPDE-DNA adduct. nih.govnih.gov These antibodies are generated by immunizing animals with DNA that has been chemically modified with BPDE. Once a high-affinity antibody is developed, it can be employed in various immunoassay formats.

Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly used platform. In a competitive ELISA, a microtiter plate is coated with a known amount of BPDE-modified DNA. The antibody is pre-incubated with a test sample (containing an unknown amount of adducts) before being added to the plate. The adducts in the sample compete with the plate-bound adducts for antibody binding. A stronger signal (produced by a secondary, enzyme-linked antibody) indicates less competition from the sample, and therefore, a lower concentration of adducts. This competitive format is noted for its high sensitivity. nih.gov

To further enhance sensitivity, advanced techniques such as the Ultrasensitive Enzymatic Radioimmunoassay (USERIA) and Chemiluminescence Immunoassay (CIA) have been developed. nih.govoup.com USERIA can be approximately 500 times more sensitive than a standard radioimmunoassay. nih.gov The CIA, which uses a light-emitting substrate, offers an extremely low limit of detection, capable of identifying as few as ~1.5 adducts per 10⁹ nucleotides, and provides a high signal-to-noise ratio. oup.comepa.govcapes.gov.br These highly sensitive methods are crucial for biomonitoring studies where the levels of DNA adducts in human samples can be very low. oup.comepa.gov

| Technique | Principle | Reported Sensitivity | Reference |

|---|---|---|---|

| Competitive ELISA | Competition between sample adducts and plate-bound adducts for antibody binding. Signal is inversely proportional to sample adduct concentration. | More sensitive than direct ELISA; can detect femtomole (fmol) levels. | nih.gov |

| USERIA (Ultrasensitive Enzymatic Radioimmunoassay) | Uses a radiolabeled substrate for enzymatic amplification, significantly increasing signal and sensitivity. | Can detect ~10 fmol of adducts in 25 µg of DNA. Approx. 500x more sensitive than RIA. | nih.gov |

| CIA (Chemiluminescence Immunoassay) | Uses a chemiluminescent substrate that produces light, offering a very high signal-to-noise ratio. | Limit of detection ~1.5 adducts/10⁹ nucleotides. 50% inhibition at ~0.60 fmol. | oup.comepa.gov |

Omics-Based Approaches for Mechanistic Insights

"Omics" technologies provide a global view of the molecular changes within a biological system in response to a chemical exposure, offering deep mechanistic insights beyond the study of single endpoints. For 6-(methoxymethyl)benzo[a]pyrene, these approaches can elucidate its specific pathways of toxicity.

Proteomic Analyses of Protein Modifications and Pathway Alterations

Proteomics investigates the large-scale changes in protein expression and post-translational modifications, revealing how a compound like 6-(methoxymethyl)benzo[a]pyrene disrupts cellular functions. While proteomic studies focusing specifically on this derivative are limited, extensive research on the parent compound B[a]P establishes a framework for the likely cellular responses. nih.govresearchgate.net

Exposure to B[a]P is known to alter the expression of proteins involved in several key cellular processes. nih.govnih.gov Proteomic studies on various cell types have identified changes in proteins related to:

Metabolism: Alterations in metabolic enzymes, particularly cytochrome P450s involved in the activation and detoxification of B[a]P.

Oxidative Stress Response: Upregulation of proteins designed to combat reactive oxygen species (ROS), such as thioredoxin. nih.gov

Cell Structure and Migration: Dysregulation of cytoskeletal proteins (e.g., actin-related proteins) and proteins from the S100 family, which can impede cell migration and affect epithelial wound healing. nih.gov

Protein Synthesis and Degradation: Changes in the abundance of ribosomal proteins and components of the proteasome system. nih.gov

These high-throughput techniques are powerful for identifying biomarkers of B[a]P exposure and understanding its mechanisms of toxicity. frontiersin.org It is anticipated that proteomic analysis of 6-(methoxymethyl)benzo[a]pyrene would reveal a unique protein signature, reflecting the influence of the methoxymethyl group on its metabolic activation and subsequent cellular interactions.

| Protein Family / Pathway | Observed Effect | Functional Implication | Reference |

|---|---|---|---|

| Stress Response Proteins (e.g., Thioredoxin) | Upregulation | Response to oxidative stress and balancing cellular redox state. | nih.gov |

| S100A Proteins | Reregulation | Involvement in cell cycle regulation and migration; dysregulation can impede these processes. | nih.gov |

| Ribosomal Proteins | Reregulation | Impact on protein synthesis and cellular homeostasis. | nih.gov |

| Histone Proteins | Reregulation | Potential epigenetic modifications and changes in gene expression regulation. | nih.gov |

| Cytoskeletal Proteins | Dysregulation | Affects cell structure, integrity, and motility. | researchgate.net |

Transcriptomic Profiling of Gene Expression Changes

Transcriptomics provides a snapshot of the entire set of RNA transcripts in a cell, revealing how gene expression is altered by a toxicant. Research comparing the parent B[a]P with its 6-substituted analog, 6-chlorobenzo[a]pyrene (B1618961) (6-Cl-B[a]P), in human L02 hepatocytes offers significant insight into how a substitution at the 6-position can modify toxicity pathways. nih.gov

| Feature | Benzo[a]pyrene (B[a]P) | 6-chlorobenzo[a]pyrene (6-Cl-B[a]P) | Reference |

|---|---|---|---|

| Overall Transcriptomic Perturbation | Stronger | Weaker | nih.gov |

| Mitochondrial ETC Gene Expression | Suppressed expression of 20 regulatory genes. | No equivalent broad suppression of gene expression. | nih.gov |

| Primary Mechanism on Mitochondria | AhR-mediated suppression of gene expression. | Stronger direct inhibition of Complex I and V activity. | nih.gov |

Metabolomic Investigations of Endogenous Metabolite Perturbations

Metabolomics is the systematic study of small molecules, or metabolites, within a biological system. It provides a direct functional readout of the physiological state of a cell and its response to xenobiotics. The integrated transcriptomic and metabolomic study comparing B[a]P and 6-Cl-B[a]P revealed that the 6-substituted compound caused a significantly stronger perturbation of the metabolome than its parent compound. nih.gov

This finding indicates that while 6-Cl-B[a]P caused fewer changes at the gene expression level, it had a more profound impact on the actual metabolic activity of the cells. nih.gov Pathway enrichment analysis showed that 6-Cl-B[a]P disturbed a wider array of metabolic pathways than B[a]P. nih.gov Both compounds were found to significantly disrupt nucleotide metabolism, glycerophospholipid metabolism, and amino acid metabolism. nih.gov Furthermore, 6-Cl-B[a]P exhibited a stronger inhibitory effect on the mitochondrial β-oxidation of fatty acids, a critical energy-producing pathway. nih.gov This divergence highlights that the functional impact of a compound, as measured by metabolomics, may not always be directly proportional to its impact on the transcriptome. For a derivative like 6-(methoxymethyl)benzo[a]pyrene, this suggests that metabolomic profiling is essential to fully capture its unique toxicological footprint, which may be driven by direct enzymatic or organellar inhibition rather than solely through changes in gene expression.

| Metabolic Pathway | Perturbation by B[a]P | Perturbation by 6-Cl-B[a]P | Reference |

|---|---|---|---|

| Overall Metabolomic Perturbation | Significant | Stronger and more widespread than B[a]P | nih.gov |

| Nucleotide Metabolism | Significantly disturbed | Significantly disturbed | nih.gov |

| Glycerophospholipid Metabolism | Significantly disturbed | Significantly disturbed | nih.gov |

| Amino Acid Metabolism | Significantly disturbed | Significantly disturbed | nih.gov |

| Mitochondrial β-oxidation of Fatty Acids | Affected | Stronger inhibition than B[a]P | nih.gov |

Structure Activity Relationship Studies for 6 Substituted Benzo a Pyrene Derivatives

Correlating Substituent Identity and Position with Metabolic Pathways and Metabolite Profiles

The metabolic activation of benzo[a]pyrene (B130552) is a prerequisite for its carcinogenic effects. mdpi.com The parent compound, BaP, is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1, and epoxide hydrolase to form a highly reactive diol epoxide, which can bind to DNA and initiate carcinogenesis. mdpi.com However, substitution at the 6-position of the BaP molecule can significantly influence these metabolic pathways.

For 6-methylbenzo[a]pyrene (B1207296), a key metabolic pathway involves the hydroxylation of the methyl group to form 6-hydroxymethylbenzo[a]pyrene. This metabolite can then be further activated through sulfation by sulfotransferase enzymes, creating a highly electrophilic sulfuric acid ester. This reactive ester can form adducts with DNA, a critical step in chemical carcinogenesis.

While direct metabolic studies on 6-(methoxymethyl)benzo[a]pyrene are not extensively documented, it is reasonable to infer its metabolic fate based on related compounds. The methoxy (B1213986) group at the 6-position in 6-methoxybenzo[a]pyrene has been shown to result in a lack of carcinogenic activity, suggesting that this substitution may hinder the metabolic activation pathways that are prominent for the parent compound and its 6-methyl derivative. nih.gov The presence of a nitro group at the C-6 position has been observed to block metabolism at the adjacent C-7 and C-8 positions, redirecting it to other sites on the molecule. nih.gov

In contrast, halogenated substituents at the 6-position, such as fluorine, chlorine, and bromine, also alter the metabolic profile. For instance, 6-fluorobenzo[a]pyrene can be metabolically defluorinated through one-electron oxidation, a process that can contribute to its moderate carcinogenic activity. nih.gov

The metabolic pathways of various BaP derivatives are complex and highly dependent on the nature of the substituent at the 6-position. The table below summarizes the key metabolic characteristics of selected 6-substituted BaP derivatives.

Table 1: Metabolic Characteristics of Selected 6-Substituted Benzo[a]pyrene Derivatives

| Compound | Key Metabolic Pathways | Resulting Metabolites | Reference |

|---|---|---|---|

| Benzo[a]pyrene (BaP) | Diol-epoxide pathway, one-electron oxidation | Diol-epoxides, quinones, radical cations | mdpi.com |

| 6-Methylbenzo[a]pyrene | Hydroxylation of the methyl group, sulfation | 6-Hydroxymethylbenzo[a]pyrene, sulfuric acid ester | nih.gov |

| 6-Nitrobenzo[a]pyrene | Hydroxylation at C-1 and C-3, conjugation | Glucoside and sulfate (B86663) conjugates of hydroxy-6-nitro-BaP | nih.gov |

| 6-Fluorobenzo[a]pyrene | One-electron oxidation, defluorination | --- | nih.gov |

Elucidating the Influence of Substitution on Genotoxic and Mutagenic Potency

The genotoxicity and mutagenicity of benzo[a]pyrene derivatives are closely linked to their metabolic activation. The formation of reactive metabolites that can damage DNA is a key determinant of their mutagenic potential.

Studies have shown that substitutions at the 6-position have a profound impact on the genotoxic and mutagenic potency of BaP analogues. For instance, while BaP itself is a well-known genotoxic agent, some of its 6-substituted derivatives exhibit altered mutagenicity. nih.gov

The genotoxic effects of BaP are often mediated by the formation of DNA adducts by its diol-epoxide metabolite. However, for 6-substituted derivatives, other mechanisms can come into play. The sulfuric acid ester of 6-hydroxymethylbenzo[a]pyrene, for example, is a potent mutagen.

In a comparative study of various human cell lines, the genotoxic response to BaP was found to be highly cell-type specific, highlighting the complexity of predicting mutagenic potential. nih.gov The genotoxicity of BaP has been demonstrated in rat tissues following pulmonary exposure, with DNA damage observed in alveolar macrophages, lung cells, peripheral lymphocytes, and hepatocytes. nih.gov

The table below provides a summary of the genotoxic and mutagenic potential of various 6-substituted BaP derivatives based on available data.

Table 2: Genotoxic and Mutagenic Potential of Selected 6-Substituted Benzo[a]pyrene Derivatives

| Compound | Genotoxic/Mutagenic Activity | Notes | Reference |

|---|---|---|---|

| Benzo[a]pyrene (BaP) | High | Well-established genotoxic carcinogen. | nih.gov |

| 6-Methylbenzo[a]pyrene | High | Potent mutagen. | nih.gov |

| 6-Hydroxymethylbenzo[a]pyrene | Moderate to High | Activated to a potent mutagenic sulfuric acid ester. | nih.gov |

| 6-Fluorobenzo[a]pyrene | Moderate | Exhibits mutagenic activity. | nih.gov |

| 6-Chlorobenzo[a]pyrene (B1618961) | Low to Inactive | Reduced genotoxic potential. | nih.gov |

| 6-Bromobenzo[a]pyrene | Low to Inactive | Reduced genotoxic potential. | nih.gov |

Comparative Analysis of Carcinogenic Activity Across Different 6-Substituted Benzo[a]pyrene Analogues

The ultimate measure of the biological activity of benzo[a]pyrene derivatives is their carcinogenicity in animal models. Numerous studies have been conducted to compare the carcinogenic potency of various 6-substituted BaP analogues, providing valuable structure-activity relationship data.

A key study on mouse skin demonstrated a clear hierarchy of carcinogenic activity among several 6-substituted derivatives. nih.gov The parent compound, benzo[a]pyrene, was the most potent carcinogen, followed by 6-methylbenzo[a]pyrene. 6-hydroxymethylbenzo[a]pyrene and benzo[a]pyrene-6-carboxaldehyde were found to be carcinogenic, but less so than BaP and its 6-methyl derivative. nih.gov

Crucially, the same study found that 6-methoxybenzo[a]pyrene, along with several other derivatives such as benzo[a]pyrene-6-carboxylic acid, 6-acetoxybenzo[a]pyrene, 6-bromobenzo[a]pyrene, and 6-iodobenzo[a]pyrene, were not carcinogenic under the experimental conditions. nih.gov This finding is particularly relevant for assessing the potential risk of 6-(methoxymethyl)benzo[a]pyrene.

The carcinogenicity of halogenated derivatives has also been investigated. While 6-fluorobenzo[a]pyrene retains moderate carcinogenic activity, 6-chlorobenzo[a]pyrene and 6-bromobenzo[a]pyrene have been shown to have reduced or eliminated carcinogenic potential in both mouse skin and rat mammary gland models. nih.govnih.gov

The following table summarizes the carcinogenic activity of a range of 6-substituted benzo[a]pyrene analogues.

Table 3: Comparative Carcinogenic Activity of 6-Substituted Benzo[a]pyrene Analogues

| Compound | Carcinogenic Activity (Mouse Skin) | Reference |

|---|---|---|

| Benzo[a]pyrene (BaP) | ++++ (Very High) | nih.gov |

| 6-Methylbenzo[a]pyrene | +++ (High) | nih.gov |

| 6-Hydroxymethylbenzo[a]pyrene | ++ (Moderate) | nih.gov |

| Benzo[a]pyrene-6-carboxaldehyde | + (Low) | nih.gov |

| 6-Methoxybenzo[a]pyrene | - (Inactive) | nih.gov |

| Benzo[a]pyrene-6-carboxylic acid | - (Inactive) | nih.gov |

| 6-Acetoxybenzo[a]pyrene | - (Inactive) | nih.gov |

| 6-Fluorobenzo[a]pyrene | ++ (Moderate) | nih.gov |

| 6-Chlorobenzo[a]pyrene | - (Inactive) | nih.gov |

| 6-Bromobenzo[a]pyrene | - (Inactive) | nih.govnih.gov |

| 6-Iodobenzo[a]pyrene | - (Inactive) | nih.gov |

Environmental Research Perspectives on the Biological Impact of 6 Methoxymethyl Benzo a Pyrene

Biotransformation and Fate in Environmental Biological Systems (e.g., Microbial Degradation, Bioaccumulation in Organisms)

The environmental fate of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B130552) (BaP) and its derivatives is significantly influenced by biological transformation processes. While specific studies on the microbial degradation of 6-(methoxymethyl)benzo[a]pyrene are not extensively detailed in the provided search results, the biotransformation pathways of the parent compound, BaP, have been a subject of considerable research. This provides a foundational understanding of how its derivatives might be processed in environmental systems.

Microorganisms, including bacteria and fungi, play a crucial role in the degradation of high-molecular-weight PAHs. For instance, Mycobacterium vanbaalenii PYR-1 has been shown to initiate its attack on BaP through dioxygenation or monooxygenation at various carbon positions, leading to the formation of several metabolites. nih.gov Similarly, the white-rot fungus Pleurotus eryngii F032 has demonstrated the ability to eliminate BaP, with agitated cultures removing up to 73% of the compound within 20 days. nih.gov The degradation products identified, such as BaP-3,6-quinone, suggest specific metabolic routes. nih.gov The initial steps in the biotransformation of BaP by various microorganisms often involve the formation of dihydrodiols. nih.gov

The metabolism of substituted PAHs, such as 6-(hydroxymethyl)benzo[a]pyrene (B1213382), a related compound, is known to be influenced by cytochrome P-450 enzyme systems. nih.gov This suggests that the methoxymethyl group in 6-(methoxymethyl)benzo[a]pyrene would likely be a target for enzymatic modification during microbial metabolism.

Bioaccumulation is another critical aspect of the environmental fate of PAHs. These compounds are lipophilic, meaning they have a tendency to accumulate in the fatty tissues of organisms. rivm.nlmdpi.com The degree of bioaccumulation is a key factor in assessing the risk of a compound, as it can lead to biomagnification within the food web. rivm.nl For BaP, bioaccumulation has been observed in various organisms, including plants. For example, studies on spring barley grown in BaP-spiked soil showed accumulation of the compound, with bioaccumulation factors varying between the roots and vegetative parts of the plant. nih.gov While direct data on the bioaccumulation of 6-(methoxymethyl)benzo[a]pyrene is not available, its chemical structure suggests a potential for bioaccumulation similar to other lipophilic PAHs. However, it's also noted that most aquatic organisms can metabolize BaP, which can limit its bioconcentration, although some, like plankton and oysters, cannot. epa.gov

Table 1: Microbial Degradation of Benzo[a]pyrene

| Microorganism | Culture Condition | Removal Efficiency | Degradation Products | Reference |

|---|---|---|---|---|

| Pleurotus eryngii F032 | Agitated culture | 73% in 20 days | BaP-3,6-quinone | nih.gov |

| Pleurotus eryngii F032 | Static culture | 59% in 20 days | Not specified | nih.gov |

Ecological Toxicity Mechanisms and Effects on Model Organisms

The ecological toxicity of PAHs is a significant concern due to their potential to cause adverse effects in a wide range of organisms. The mechanisms of toxicity are often linked to their metabolism, which can produce reactive intermediates that damage cellular components like DNA. researchgate.netnih.gov

For BaP, a well-established mechanism of toxicity involves its metabolic activation by cytochrome P450 enzymes to form carcinogenic metabolites, such as 7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE). researchgate.netnih.gov This metabolite can form adducts with DNA, leading to mutations and potentially cancer. researchgate.netnih.gov Studies on 6-substituted benzo[a]pyrenes, including 6-(hydroxymethyl)benzo[a]pyrene, have also investigated their mutagenicity in model organisms like Salmonella typhimurium. nih.gov These studies indicate that substitutions at the 6-position can influence the mutagenic potential of the BaP molecule. nih.gov

The toxicity of PAHs can manifest in various ways in different organisms. In aquatic environments, PAHs can be acutely toxic to organisms like the freshwater mussel glochidia, especially when photoactivated by UV light. rivm.nl In soil ecosystems, the presence of BaP can impact plants, as seen with the accumulation in spring barley. nih.gov

Furthermore, research using human cell lines as model systems has shown that BaP exposure can induce cytotoxicity and oxidative stress. bohrium.com It can also disrupt critical signaling pathways, such as the p53 and peroxisome proliferator-activated receptor (PPAR) signaling pathways, leading to apoptosis and disordered lipid metabolism. bohrium.com In human astrocytes, both BaP and pyrene (B120774) have been shown to be toxic in a concentration-dependent manner. mdpi.com

Comparative Biological Impact with Other Environmental Polycyclic Aromatic Hydrocarbons

The biological impact of a specific PAH is often evaluated in comparison to other well-characterized PAHs, particularly BaP, which is frequently used as a benchmark for carcinogenicity. nih.govresearchgate.net The concept of Relative Potency Factors (RPFs) has been developed to estimate the carcinogenic potential of different PAHs relative to BaP. nih.gov

Studies comparing BaP with other PAHs, such as dibenzo[def,p]chrysene (DBC), have shown significant differences in their carcinogenic potency. nih.govresearchgate.net For instance, in a mouse skin tumor model, DBC was found to be much more potent than BaP, inducing a 100% tumor incidence with a shorter latency period. nih.govresearchgate.net This highlights that not all PAHs have the same level of biological activity and that their structure plays a crucial role in determining their carcinogenic potential.